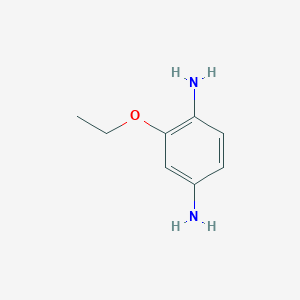

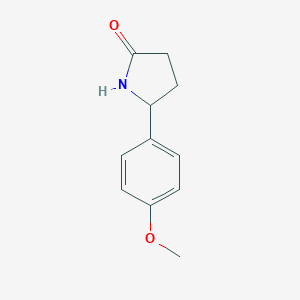

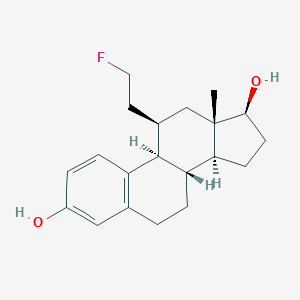

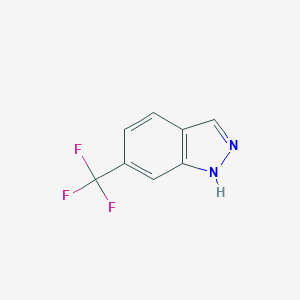

![molecular formula C6H5N3O2 B152680 1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid CAS No. 135830-13-6](/img/structure/B152680.png)

1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid

Overview

Description

1H-Imidazo[1,2-b]pyrazole-7-carboxylic acid is a heterocyclic compound that is part of a broader class of imidazo[1,2-b]pyrazole derivatives. These compounds are of interest due to their diverse biological activities and potential therapeutic applications. The imidazo[1,2-b]pyrazole core is a fused 5,5-ring system that has been incorporated into various pharmacologically active molecules 10.

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyrazole derivatives can be achieved through various methods. One approach involves a three-component reaction of 3-amino-4-substituted pyrazoles, aromatic aldehydes, and isocyanides mediated by acid catalysts, leading to N-alkyl-2-aryl-5H-imidazo[1,2-b]pyrazoles . Another method described the synthesis of 1H-imidazo[1,2-b]pyrazole and its mono- and disubstituted derivatives, providing an improved synthesis route for these compounds10. Additionally, the solution phase synthesis of imidazo[1,2-b]pyrazol-2-ones, a related fused ring system, has been reported, which involves the formation of 5-aminopyrazoles followed by intramolecular cyclodehydration .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-b]pyrazole derivatives has been characterized using various spectroscopic techniques. For instance, the crystal structure of a related compound, 7-ethoxycarbonyl-2-methyl-6-methylthio-1H-imidazo[1,2-b]pyrazole, was determined by single-crystal X-ray diffraction, revealing its triclinic system and space group . The structures of other synthesized compounds in this class have been determined spectroscopically, confirming the presence of the imidazo[1,2-b]pyrazole core .

Chemical Reactions Analysis

Imidazo[1,2-b]pyrazole derivatives undergo various chemical reactions that lead to the formation of different products. For example, the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with 2,3-diaminopyridine resulted in the formation of a 1H-pyrazole-3-carboxamide and a 3H-imidazo[4,5-b]pyridine derivative under different conditions . The reactivity of these compounds can be influenced by the substituents present on the imidazo[1,2-b]pyrazole ring, as seen in the synthesis of tris(arylazo) derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-b]pyrazole derivatives are influenced by their molecular structure and substituents. For instance, the introduction of a carboxamide residue generally improves in vivo activity and favorable pKa/log D values of 7H-8,9-dihydropyrano[2,3-c]imidazo[1,2-a]pyridines, a related class of compounds . The solvatochromism observed in imidazo[1,2-a]pyrazin-3(7H)-one derivatives suggests hydrogen-bonding interactions with solvent molecules, indicating the influence of the solvent environment on the properties of these compounds .

Scientific Research Applications

Functionalization and Synthesis

- Functionalization Reactions : The compound 1H-pyrazole-3-carboxylic acid, which is structurally related to 1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid, was converted into 1H-pyrazole-3-carboxamide via a reaction with 2,3-diaminopyridine. This study indicates potential pathways for functionalizing similar compounds (Yıldırım, Kandemirli, & Demir, 2005).

- Synthesis of Derivatives : Research has been conducted on the synthesis of mono- and disubstituted derivatives of 1H-Imidazo[1,2-B]pyrazole. This synthesis process provides a foundation for the creation of various derivatives with potential applications in different fields (Seneci et al., 1999).

Biological Activities

- DNA Synthesis Inhibition : 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole, another closely related compound, inhibits DNA synthesis in animal cells but not in bacterial cells, suggesting a selective mechanism of action that could be explored for similar compounds (Ennis, Möller, Wang, & Selawry, 1971).

- Insecticidal Activities : A study on 1H-pyrazole-5-carboxylic acid derivatives, which are structurally similar to this compound, showed promising insecticidal activities, indicating potential applications in pest control (Huang et al., 2017).

Chemical Properties and Structure

- Crystal Structure Analysis : Research on ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate monohydrate, a derivative of 1H-Imidazo[1,2-B]pyrazole, revealed insights into its crystal structure, including π–π interactions and hydrogen bonding, which are vital for understanding the compound's physical properties (Shao, Zhao, & Wang, 2009).

Pharmaceutical Applications

- Antimicrobial Activity : Some N-Arylimidazo[1,2-a]pyrazine-2-Carboxamide derivatives, related to the 1H-Imidazo[1,2-B]pyrazole class, have shown promising antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (Jyothi & Madhavi, 2019).

Advanced Synthesis Techniques

- Microwave-Assisted Synthesis : An efficient microwave-assisted synthesis method for imidazo[1,2-a]pyrimidine derivatives of pyrazole, closely related to 1H-Imidazo[1,2-B]pyrazole, offers a rapid and high-yield approach for synthesizing these compounds (Prasad, Kalola, & Patel, 2018).

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to have diverse bioactivities, suggesting potential targets could be within antimicrobial, anticancer, and anti-inflammatory pathways .

Mode of Action

It has been reported that the compound can be selectively functionalized using a br/mg-exchange, as well as regioselective magnesiations and zincations with tmp-bases . This suggests that the compound may interact with its targets through covalent bonding, leading to changes in the targets’ function .

Biochemical Pathways

Given the broad range of bioactivities associated with similar compounds, it is likely that multiple pathways could be affected .

Result of Action

It has been reported that a substitution of the indole ring with a 1h-imidazo[1,2-b]pyrazole results in significantly improved solubility in aqueous media . This suggests that the compound may have potential applications in improving the solubility of other compounds.

Future Directions

The 1H-imidazo[1,2-b]pyrazole scaffold has shown promise in the field of medicinal chemistry, particularly due to its potential as a non-classical isostere of indole . Future research may focus on further exploring the bioactivities of this compound and its derivatives, as well as its potential applications in the development of new treatments for diseases .

Biochemical Analysis

Biochemical Properties

1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid plays a pivotal role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions involves the enzyme cyclooxygenase (COX), where this compound acts as an inhibitor, thereby modulating the production of prostaglandins and reducing inflammation. Additionally, this compound has been shown to bind to certain protein kinases, altering their phosphorylation states and affecting downstream signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated antiproliferative properties by inducing cell cycle arrest and promoting apoptosis. It influences cell signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression and reduced cellular proliferation . Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, resulting in decreased ATP production and altered metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as COX and protein kinases, inhibiting their activity. This binding is often facilitated by hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA . These molecular interactions lead to changes in cellular function and overall biochemical pathways.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been extensively studied. Over time, this compound exhibits a gradual decrease in activity due to hydrolysis and oxidation. In in vitro studies, the long-term effects of this compound on cellular function include sustained inhibition of cell proliferation and induction of apoptosis . In vivo studies have shown that the compound’s effects are dose-dependent and can vary with the duration of exposure.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits minimal toxicity and effectively modulates biochemical pathways. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . Threshold effects are also evident, where a certain dosage is required to achieve significant therapeutic outcomes without adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism is crucial for its pharmacokinetics and overall therapeutic efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to various organelles, including the nucleus and mitochondria, where it exerts its biochemical effects . The distribution of this compound is influenced by its physicochemical properties, such as solubility and lipophilicity.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns. It is often found in the cytoplasm and nucleus, where it interacts with various biomolecules to modulate their activity. The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell . This subcellular localization is critical for its function and overall biochemical activity.

properties

IUPAC Name |

5H-imidazo[1,2-b]pyrazole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2/c10-6(11)4-3-8-9-2-1-7-5(4)9/h1-3,8H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXZGPGBGDRPCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=N1)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443023 | |

| Record name | 1H-IMIDAZO[1,2-B]PYRAZOLE-7-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

135830-13-6 | |

| Record name | 1H-IMIDAZO[1,2-B]PYRAZOLE-7-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid derivatives potentially effective against melanoma, including Vemurafenib-resistant melanoma?

A1: The research article focuses on two specific derivatives of this compound:

Q2: How does the formulation of a hydrogel impact the delivery and efficacy of this compound derivative 4I?

A2: The researchers developed a hydrogel formulation (R4HG-4I) using a synthesized antibacterial resin (R4) to deliver 4I directly to the skin []. This hydrogel exhibits desirable characteristics like high porosity (85%), excellent swelling capability (552%), and a sustained release profile for 4I, primarily governed by diffusion []. These properties are crucial for topical applications, potentially enhancing drug penetration and prolonging its effect at the target site. This targeted delivery approach could potentially minimize systemic exposure and side effects while improving treatment efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

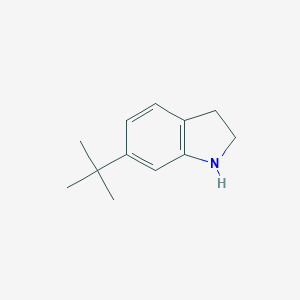

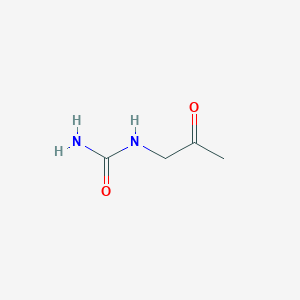

![N-benzyl-N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine](/img/structure/B152638.png)